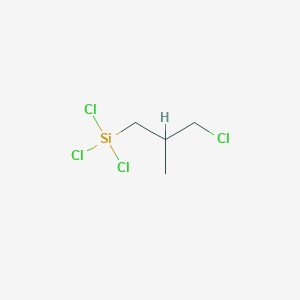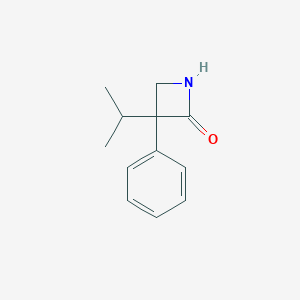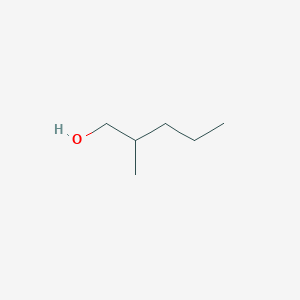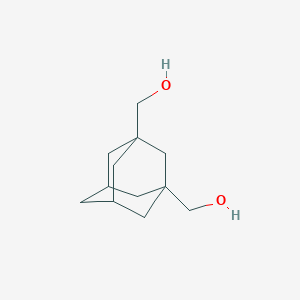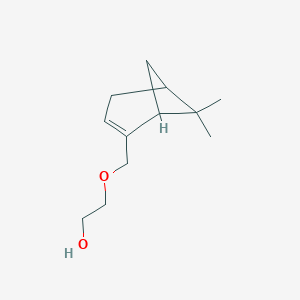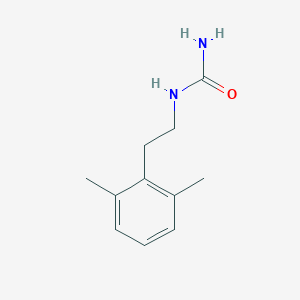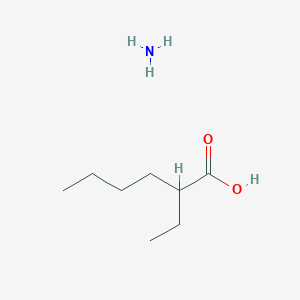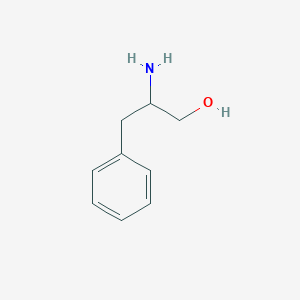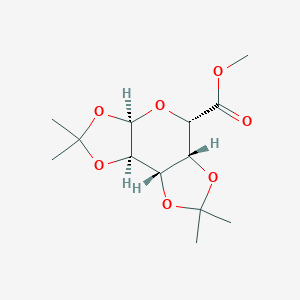
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Di-o-isopropylidene-alpha-d-galacturonic acid methyl ester is a chemical compound with the linear formula C13H20O7 . It is also known as diacetone-D-galactose and galactose diacetonide, which is a partially protected monosaccharide building block with isopropylidene groups on the 1,2 and 3,4 hydroxyls .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester include a molecular weight of 260.29 , a boiling point of 133 °C/0.2 mmHg , and a specific rotation of -58° (C=3,CHCl3) . The compound is a liquid at 20 °C and is sensitive to moisture .Aplicaciones Científicas De Investigación
Xylan Derivatives and Their Application Potential
Xylan, a polysaccharide related to the research on esters like the one mentioned, is explored for its biopolymer ethers and esters synthesis potential. Chemical modification of xylan leads to new materials with specific properties based on functional groups, degrees of substitution, and patterns. These derivatives, particularly xylan esters, are synthesized for various applications, including drug delivery, paper strength additives, flocculation aids, and antimicrobial agents, showcasing the wide-ranging utility of modified polysaccharides in scientific research (Petzold-Welcke et al., 2014).
Biodiesel Combustion and Kinetic Modeling
The study of biodiesel combustion, particularly focusing on ester compounds like fatty acid methyl esters, contributes significantly to developing clean and efficient combustors utilizing alternative fuels. Kinetic modeling of such esters aids in understanding the combustion process, revealing chemistry that could lead to CO2 reduction and soot tendencies in biodiesel. This research highlights the importance of alternative fuel sources and the role of chemical kinetics in enhancing combustion technologies (Lai et al., 2011).
Pectin-Based Biomaterials
Pectin, a complex polysaccharide containing galacturonic acid, is studied for its potential in biomedical applications due to its non-toxic, biocompatible, and biodegradable nature. Research on pectin and its derivatives focuses on their use in pharmaceutics, drug delivery, tissue engineering, and other biomedical fields. Modifications and composites of pectin enhance its properties, demonstrating the versatility and applicability of such natural compounds in scientific and medical research (Noreen et al., 2017).
Alkoxycarbonylation of Phytogenic Substrates
The alkoxycarbonylation process, particularly involving unsaturated phytogenic substrates, presents an innovative approach to synthesizing ester products. This method leverages palladium catalysts for the efficient production of esters under mild conditions, illustrating the potential of chemical processes in creating valuable products from alternative feedstocks. Such research underscores the importance of green chemistry and resource-saving strategies in the chemical industry (Sevostyanova & Batashev, 2023).
Propiedades
IUPAC Name |
methyl (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7/c1-12(2)17-6-7(18-12)9-11(20-13(3,4)19-9)16-8(6)10(14)15-5/h6-9,11H,1-5H3/t6-,7+,8+,9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRLFIZIOSVOGE-KJFVXYAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

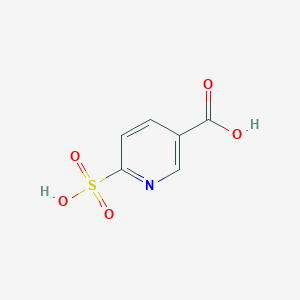
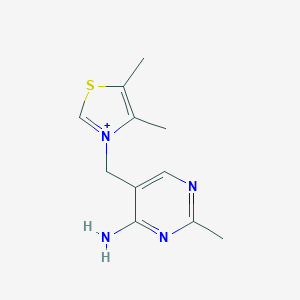
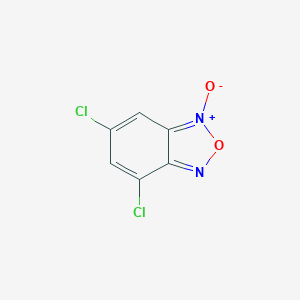
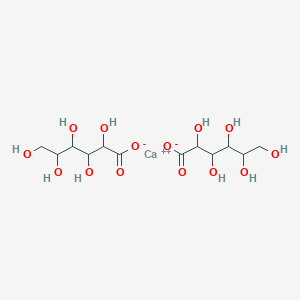
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)
